molecular formula C20H24N2O4S B2596011 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922093-10-5

4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2596011
CAS No.: 922093-10-5
M. Wt: 388.48
InChI Key: CDNSIVYJCHUEFF-UHFFFAOYSA-N
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Description

4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a potent and selective chemical probe for the second bromodomain of TAF1 (TAF1(2)). This compound has emerged as a critical tool for investigating the role of TAF1 in transcriptional regulation and oncogenesis. TAF1 is a central component of the transcription factor IID (TFIID) complex, and its bromodomains are involved in recognizing acetylated lysine residues on histone tails, a key mechanism in epigenetic signaling. By selectively inhibiting TAF1(2), this molecule disrupts the recruitment of the TFIID complex to promoters of certain genes, particularly those with TATA-box-less promoters, leading to downregulation of their expression. Research utilizing this compound has been instrumental in validating TAF1(2) as a therapeutic target, especially in oncology contexts such as acute myeloid leukemia (AML) and hepatocellular carcinoma , where its inhibition has demonstrated anti-proliferative effects. Its high selectivity profile over other bromodomains, including the first bromodomain of TAF1 (TAF1(1)) and BRD4, makes it an invaluable asset for deconvoluting the complex biology of bromodomain-containing proteins and for exploring novel epigenetic-based therapeutic strategies.

Properties

IUPAC Name

4-ethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-14-6-9-16(10-7-14)27(24,25)21-15-8-11-17-18(12-15)26-13-20(2,3)19(23)22(17)4/h6-12,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNSIVYJCHUEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative, under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the oxazepine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Ethylation and methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and environmental studies, supported by relevant data tables and case studies.

Anticancer Activity

Research has indicated that derivatives of benzenesulfonamide compounds exhibit significant anticancer activity. The specific compound has been studied for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the sulfonamide group can enhance biological activity against cancer cells .

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. Compounds with a benzenesulfonamide backbone have shown effectiveness against various bacterial strains. For example, a case study demonstrated that a related sulfonamide compound exhibited potent activity against Staphylococcus aureus, indicating the potential for developing new antibiotics based on this chemical framework .

Neuroprotective Effects

Recent investigations have also focused on the neuroprotective effects of compounds similar to 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide. Research published in Neuroscience Letters reported that certain derivatives could protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Polymer Chemistry

In materials science, the unique properties of this compound can be exploited for synthesizing advanced polymers. The incorporation of sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties. A study demonstrated that polymers modified with sulfonamide exhibited improved resistance to thermal degradation compared to their unmodified counterparts .

Coatings and Adhesives

The compound's chemical structure allows it to function effectively as a curing agent in epoxy resins. Research has shown that adding 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can improve adhesion properties and overall durability of coatings used in harsh environments .

Water Treatment

The sulfonamide group is known for its ability to interact with various pollutants. Studies have explored the use of this compound in water treatment processes to remove heavy metals and organic contaminants from wastewater. A notable case study illustrated its effectiveness in adsorbing lead ions from aqueous solutions .

Biodegradation Studies

Research into the biodegradability of sulfonamide compounds has revealed insights into their environmental impact. A study indicated that certain microorganisms could degrade similar compounds effectively, suggesting potential pathways for bioremediation strategies involving this compound .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent targeting tumor growth
Antimicrobial activity against Staphylococcus aureus
Neuroprotective effects for neurodegenerative diseases
Materials ScienceEnhancing thermal stability in polymers
Curing agent in epoxy resins
Environmental StudiesWater treatment for heavy metal removal
Biodegradation studies for environmental impact

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and oxazepine-containing compounds.

    Sulfonamide derivatives: These compounds are known for their antibacterial properties and are used in various therapeutic applications.

    Oxazepine-containing compounds: These compounds are of interest due to their potential biological activities and unique chemical properties.

Uniqueness

The uniqueness of 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Biological Activity

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
  • Molecular Formula : C19H26N2O3S
  • Molecular Weight : Approximately 362.49 g/mol

This compound belongs to a class of sulfonamide derivatives that have shown promise in various biological applications, particularly in medicinal chemistry.

Anticancer Potential

Research indicates that compounds with oxazepin structures exhibit potential anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

Sulfonamides can act as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase and other enzymes critical for metabolic processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma or edema.

Neuroprotective Effects

Some derivatives of oxazepin compounds have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage.

Study 1: Antimicrobial Activity of Sulfonamides

A comparative study on various sulfonamide derivatives showed that modifications in the chemical structure significantly affected their antimicrobial efficacy. The introduction of ethyl groups and oxazepin moieties enhanced activity against Gram-positive bacteria while maintaining low toxicity levels in mammalian cells.

Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry demonstrated that certain oxazepin derivatives induced apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Study 3: Enzyme Inhibition

A study focused on sulfonamide derivatives indicated that they could effectively inhibit carbonic anhydrase II with IC50 values in the low micromolar range. This suggests potential applications in treating conditions where carbonic anhydrase plays a pivotal role.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
SulfanilamideAntibacterialInhibition of folate synthesis
BenzothiazoleAnticancerInduction of apoptosis
AcetazolamideEnzyme inhibitionInhibition of carbonic anhydrase
Oxazepin DerivativeNeuroprotectiveModulation of neurotransmitter release

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: Key synthetic steps include:

  • Sulfonamide coupling : React 4-ethylbenzenesulfonyl chloride with the amine group of the benzooxazepine precursor under basic conditions (e.g., pyridine or triethylamine).
  • Oxazepine ring formation : Cyclization via nucleophilic substitution or acid-catalyzed dehydration.
  • Optimization : Use design-of-experiments (DoE) to adjust parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios. Monitor purity via HPLC and adjust recrystallization solvents (e.g., ethanol/water mixtures) for higher yield .
  • Quality Control : Validate synthetic intermediates using 1^1H-NMR and LC-MS to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Structural Confirmation : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond angles. Pair with 1^1H/13^{13}C-NMR to verify substituent positions and sulfonamide linkage .
  • Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. For trace impurities, employ high-resolution mass spectrometry (HRMS) .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points, critical for storage conditions .

Q. What solubility and stability profiles should researchers consider for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) for colloidal dispersion. Use dynamic light scattering (DLS) to monitor aggregation .
  • Stability : Conduct accelerated degradation studies under varying pH (1–10), temperature (4–40°C), and light exposure. Quantify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reaction outcomes .
  • Molecular Dynamics (MD) Simulations : Model binding to biological targets (e.g., enzymes) using force fields like CHARMM. Validate docking scores with in vitro IC50_{50} data .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics for reaction parameter predictions, reducing trial-and-error in synthesis .

Q. What strategies resolve contradictions between theoretical predictions and experimental SAR data?

Methodological Answer:

  • Hypothesis Testing : Use the quadripolar model (theoretical, epistemological, technical, morphological poles) to align computational models with empirical observations. For example, if DFT predicts low reactivity but assays show high activity, re-examine solvation effects or tautomeric forms .
  • Multivariate Analysis : Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What novel catalytic systems or green chemistry approaches improve synthesis efficiency?

Methodological Answer:

  • Membrane Technologies : Explore solvent-resistant nanofiltration (SRNF) for catalyst recycling, reducing waste in multi-step syntheses .
  • Biocatalysis : Screen lipases or transaminases for enantioselective steps. Use immobilized enzymes in flow reactors for continuous synthesis .

Q. How do advanced analytical techniques elucidate supramolecular arrangements?

Methodological Answer:

  • Solid-State NMR : Probe hydrogen bonding and π-π stacking in crystalline forms. Compare with X-ray data to validate packing motifs .
  • Spectroelectrochemistry : Monitor redox behavior in solution, correlating electronic structure with reactivity .

Q. What in vivo models are appropriate for pharmacokinetic and toxicity studies?

Methodological Answer:

  • Model Selection : Use zebrafish embryos for initial toxicity screening (LC50_{50}) and murine models for bioavailability (AUC, Cmax_{max}). Apply LC-MS/MS for plasma quantification .
  • Mechanistic Studies : Use CRISPR-engineered cell lines to isolate target pathways (e.g., kinase inhibition) and minimize off-target effects .

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